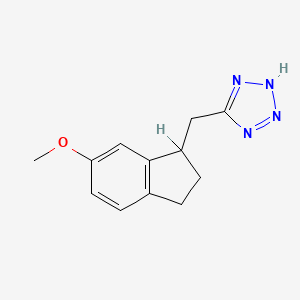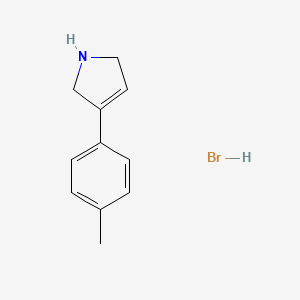
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is an organic compound belonging to the class of indanes. Indanes are characterized by a cyclopentane ring fused to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- typically involves the reaction of 1-indanone with propargylamine, followed by methylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, which can lead to various physiological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate neurotransmitter levels in the brain .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-2-propynyl-1-indanamine, ®-
- N-Methyl-N-propargyl-1-aminoindan
- N-Methyl-N-2-propynyl-1-indanamine racemate
Uniqueness
N-Methyl-N-2-propynyl-1-indanamine hydrochloride, (S)- is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or racemic mixtures. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile .
Propiedades
Número CAS |
136314-73-3 |
|---|---|
Fórmula molecular |
C13H16ClN |
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
(1S)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13;/h1,4-7,13H,8-10H2,2H3;1H/t13-;/m0./s1 |
Clave InChI |
DWMQCWYIMZWFPL-ZOWNYOTGSA-N |
SMILES isomérico |
CN(CC#C)[C@H]1CCC2=CC=CC=C12.Cl |
SMILES canónico |
CN(CC#C)C1CCC2=CC=CC=C12.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















